![molecular formula C18H17NO2 B8270871 1-[Amino(4-methoxyphenyl)methyl]-2-naphthol CAS No. 6271-13-2](/img/structure/B8270871.png)
1-[Amino(4-methoxyphenyl)methyl]-2-naphthol
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Description
The compound “1-[Amino(4-methoxyphenyl)methyl]-2-naphthol” is a chemical compound with a complex structure. It contains an amino group attached to a methoxyphenyl group, which is further attached to a naphthol group . This compound belongs to the class of organic compounds known as benzenesulfonyl compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were synthesized via Schiff bases reduction route . Another synthetic approach involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines .Molecular Structure Analysis
The molecular structures of related compounds have been reported. For example, the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction of cyanoacetic acid hydrazide with various reactants results in unique properties, many of which are still unknown .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the compound 2-[[(4-methoxyphenyl)methyl]amino]-ethan-1-ol has a molecular formula of C10H15NO2 and a molecular weight of 181.23 .Mechanism of Action
Safety and Hazards
properties
CAS RN |
6271-13-2 |
---|---|
Product Name |
1-[Amino(4-methoxyphenyl)methyl]-2-naphthol |
Molecular Formula |
C18H17NO2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
1-[amino-(4-methoxyphenyl)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H17NO2/c1-21-14-9-6-13(7-10-14)18(19)17-15-5-3-2-4-12(15)8-11-16(17)20/h2-11,18,20H,19H2,1H3 |
InChI Key |
KYFAUUIORMILDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)N |
Origin of Product |
United States |
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